Cas no 874801-49-7 (5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride)

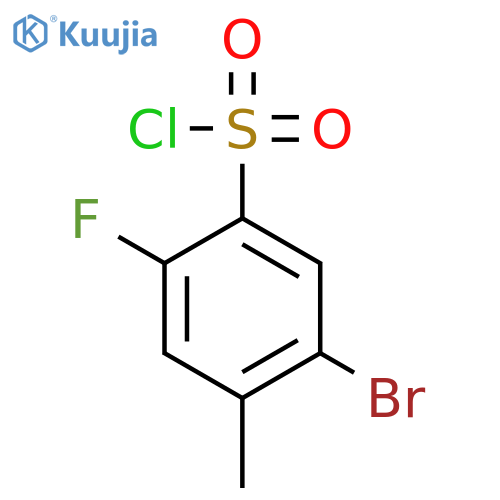

874801-49-7 structure

商品名:5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride

CAS番号:874801-49-7

MF:C7H5BrClFO2S

メガワット:287.533802747726

MDL:MFCD05664919

CID:1073422

PubChem ID:44890841

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride

- 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride

- DTXSID60661353

- 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonylchloride

- SCHEMBL17203486

- A916781

- 874801-49-7

-

- MDL: MFCD05664919

- インチ: InChI=1S/C7H5BrClFO2S/c1-4-2-6(10)7(3-5(4)8)13(9,11)12/h2-3H,1H3

- InChIKey: QPWWMIMINMOAGF-UHFFFAOYSA-N

- ほほえんだ: O=S(C1=CC(Br)=C(C)C=C1F)(Cl)=O

計算された属性

- せいみつぶんしりょう: 285.887

- どういたいしつりょう: 285.887

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 42.5A^2

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1265638-25g |

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |

874801-49-7 | 97% | 25g |

$4180 | 2024-06-06 | |

| Oakwood | 033186-5g |

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |

874801-49-7 | 97% | 5g |

$825.00 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1265638-250mg |

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |

874801-49-7 | 97% | 250mg |

$350 | 2025-02-21 | |

| A2B Chem LLC | AX19060-1g |

5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride |

874801-49-7 | 97% | 1g |

$363.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1265638-25g |

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |

874801-49-7 | 97% | 25g |

$4420 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1265638-250mg |

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |

874801-49-7 | 97% | 250mg |

$350 | 2025-02-27 | |

| Oakwood | 033186-250mg |

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |

874801-49-7 | 97% | 250mg |

$105.00 | 2024-07-19 | |

| Oakwood | 033186-1g |

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |

874801-49-7 | 97% | 1g |

$210.00 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1265638-5g |

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |

874801-49-7 | 97% | 5g |

$1490 | 2024-06-06 | |

| Fluorochem | 033186-5g |

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride |

874801-49-7 | 5g |

£493.00 | 2022-03-01 |

5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride 関連文献

-

1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

5. Book reviews

874801-49-7 (5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride) 関連製品

- 42464-96-0(NNMTi)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量